molecular formula C11H6Cl2N4 B11853220 2,6-Dichloro-9-phenyl-9h-purine CAS No. 6971-26-2

2,6-Dichloro-9-phenyl-9h-purine

Cat. No.: B11853220
CAS No.: 6971-26-2
M. Wt: 265.09 g/mol
InChI Key: PUARFAPITOZVIH-UHFFFAOYSA-N
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Description

2,6-Dichloro-9-phenyl-9H-purine is a heterocyclic aromatic compound that belongs to the purine family. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions and a phenyl group at the 9 position of the purine ring. Purines are essential components of nucleic acids, and their derivatives have significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-9-phenyl-9H-purine typically involves a multi-step process starting from 2,6-dichloropurine. One common method includes the reaction of 2,6-dichloropurine with phenylboronic acid in the presence of a palladium catalyst under Suzuki-Miyaura cross-coupling conditions . The reaction is carried out in a mixture of water and acetonitrile, and the product is purified by column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-9-phenyl-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted purine derivatives, which can have different biological and pharmacological properties.

Scientific Research Applications

2,6-Dichloro-9-phenyl-9H-purine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-9-phenyl-9H-purine involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by interacting with key signaling pathways involved in cell death . The compound’s structure allows it to bind to specific proteins and enzymes, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

2,6-Dichloro-9-phenyl-9H-purine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

6971-26-2

Molecular Formula

C11H6Cl2N4

Molecular Weight

265.09 g/mol

IUPAC Name

2,6-dichloro-9-phenylpurine

InChI

InChI=1S/C11H6Cl2N4/c12-9-8-10(16-11(13)15-9)17(6-14-8)7-4-2-1-3-5-7/h1-6H

InChI Key

PUARFAPITOZVIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2N=C(N=C3Cl)Cl

Origin of Product

United States

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